molecular formula C16H23FN2O3S B4480002 N-(2-fluorophenyl)-N-[1-oxo-1-(piperidin-1-yl)butan-2-yl]methanesulfonamide

N-(2-fluorophenyl)-N-[1-oxo-1-(piperidin-1-yl)butan-2-yl]methanesulfonamide

Cat. No.: B4480002
M. Wt: 342.4 g/mol
InChI Key: ZXEOOLOLLZBYTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-N-[1-oxo-1-(piperidin-1-yl)butan-2-yl]methanesulfonamide is a complex organic compound characterized by the presence of a fluorophenyl group, a piperidine ring, and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-N-[1-oxo-1-(piperidin-1-yl)butan-2-yl]methanesulfonamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorophenyl group, and the attachment of the methanesulfonamide moiety. Common reagents used in these reactions include fluorobenzene, piperidine, and methanesulfonyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Advanced purification techniques, including chromatography and crystallization, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-N-[1-oxo-1-(piperidin-1-yl)butan-2-yl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the fluorine atom with other functional groups.

Scientific Research Applications

N-(2-fluorophenyl)-N-[1-oxo-1-(piperidin-1-yl)butan-2-yl]methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-N-[1-oxo-1-(piperidin-1-yl)butan-2-yl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-N-[1-oxo-1-(piperidin-1-yl)butan-2-yl]methanesulfonamide
  • N-(2-bromophenyl)-N-[1-oxo-1-(piperidin-1-yl)butan-2-yl]methanesulfonamide
  • N-(2-methylphenyl)-N-[1-oxo-1-(piperidin-1-yl)butan-2-yl]methanesulfonamide

Uniqueness

N-(2-fluorophenyl)-N-[1-oxo-1-(piperidin-1-yl)butan-2-yl]methanesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-fluorophenyl)-N-(1-oxo-1-piperidin-1-ylbutan-2-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O3S/c1-3-14(16(20)18-11-7-4-8-12-18)19(23(2,21)22)15-10-6-5-9-13(15)17/h5-6,9-10,14H,3-4,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEOOLOLLZBYTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCCCC1)N(C2=CC=CC=C2F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluorophenyl)-N-[1-oxo-1-(piperidin-1-yl)butan-2-yl]methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-fluorophenyl)-N-[1-oxo-1-(piperidin-1-yl)butan-2-yl]methanesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(2-fluorophenyl)-N-[1-oxo-1-(piperidin-1-yl)butan-2-yl]methanesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(2-fluorophenyl)-N-[1-oxo-1-(piperidin-1-yl)butan-2-yl]methanesulfonamide
Reactant of Route 5
N-(2-fluorophenyl)-N-[1-oxo-1-(piperidin-1-yl)butan-2-yl]methanesulfonamide
Reactant of Route 6
N-(2-fluorophenyl)-N-[1-oxo-1-(piperidin-1-yl)butan-2-yl]methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.